molecular formula C23H44O5 B1663411 1,2-Didecanoylglycerol CAS No. 82950-64-9

1,2-Didecanoylglycerol

Cat. No.: B1663411
CAS No.: 82950-64-9
M. Wt: 400.6 g/mol
InChI Key: GNSDEDOVXZDMKM-UHFFFAOYSA-N
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Description

1,2-Didecanoylglycerol is a synthetic diacylglycerol compound with the molecular formula C23H44O5. It is a derivative of glycerol where two hydroxyl groups are esterified with decanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Didecanoylglycerol can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of enzymatic catalysis, such as lipase-catalyzed esterification, is also explored to achieve higher selectivity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Didecanoylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Didecanoylglycerol has been extensively studied for its applications in:

Mechanism of Action

1,2-Didecanoylglycerol exerts its effects primarily through the activation of protein kinase C. This activation occurs via the binding of the compound to the regulatory domain of the enzyme, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins. This process plays a crucial role in various cellular functions, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Didecanoylglycerol is unique due to its specific chain length, which influences its physical properties and biological activity. Compared to other diacylglycerols, it requires higher concentrations to achieve similar levels of protein kinase C activation, making it a valuable tool for studying the dose-dependent effects of diacylglycerols .

Properties

IUPAC Name

(2-decanoyloxy-3-hydroxypropyl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSDEDOVXZDMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939105
Record name 3-Hydroxypropane-1,2-diyl didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17863-69-3
Record name 1,2-Didecanoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17863-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Didecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017863693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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